(3,5-Difluorobenzyl)hydrazine hydrochloride
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Overview
Description
(3,5-Difluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2. It is a versatile small molecule scaffold used in various scientific research and industrial applications. The compound is characterized by the presence of two fluorine atoms on the benzyl ring and a hydrazine group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluorobenzyl)hydrazine hydrochloride typically involves the reaction of 3,5-difluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions: (3,5-Difluorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azines, while reduction can produce amines .
Scientific Research Applications
(3,5-Difluorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of (3,5-Difluorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the inhibition of enzyme activity or the modification of protein function. The fluorine atoms on the benzyl ring enhance the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays .
Comparison with Similar Compounds
- 3,5-Difluorophenylhydrazine hydrochloride
- 3,5-Dichlorophenylhydrazine hydrochloride
- 3,5-Dimethylphenylhydrazine hydrochloride
Comparison: (3,5-Difluorobenzyl)hydrazine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. Compared to its chlorinated or methylated analogs, the fluorinated compound exhibits higher reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
(3,5-difluorophenyl)methylhydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3,11H,4,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGZONCZZRVUMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CNN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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